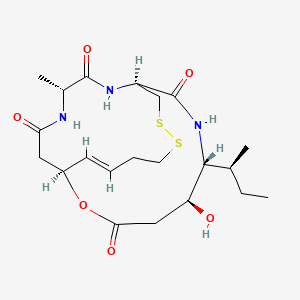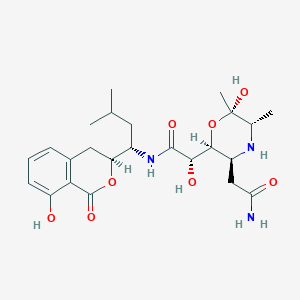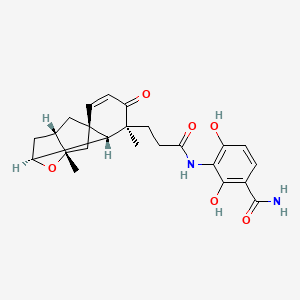
Anthopleurine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthopleurine is a hydroxy fatty acid.
Scientific Research Applications
Cardiotonic Properties
Anthopleurine, a polypeptide from the sea anemone Anthopleura xanthogrammica, is primarily studied for its potent cardiotonic properties. It's known to significantly enhance cardiac muscle contractions, making it a subject of interest in heart-related medical research. Tanaka et al. (1977) in their study, identified the amino acid sequence of Anthopleurin-A, a specific form of this peptide, which is instrumental in understanding its biochemical properties and potential medical applications (Tanaka, Hainu, Yasunobu, & Norton, 1977). Similarly, Norton et al. (1976) isolated and characterized Anthopleurin-A, highlighting its basic polypeptide structure and significant cardiotonic potency (Norton, Shibata, Kashiwagi, & Bentley, 1976).
Electrophysiological Effects
Shimizu et al. (1979) explored the electrophysiological effects of Anthopleurin-A on canine Purkinje and ventricular muscle fibers, revealing its potential to influence heart rhythms by altering action potential duration and refractory periods (Shimizu, Iwamura, Toyama, Yamada, & Shibata, 1979).
Structural Analysis
The structural analysis of Anthopleurin-A by Mabbutt & Norton (1990) through NMR assignments provides insight into its molecular conformation, which is crucial for understanding how it interacts with cardiac cells (Mabbutt & Norton, 1990). Scanlon & Norton (1994) further examined the multiple conformations of Anthopleurin-A in solution, which is important for the development of related therapeutic agents (Scanlon & Norton, 1994).
Therapeutic Potential
Zhou et al. (2002) investigated the effects of Anthopleurin-Q on myocardial hypertrophy in rats, indicating its potential therapeutic applications in treating heart enlargement and related cardiac conditions (Zhou, Fu, Yao, Xia, Jiang, Wang, Wu, & Qian, 2002).
Interaction with Sodium Channels
The interaction of Anthopleurin with sodium channels is a key area of research, given its implications in modulating cardiac activity and potential therapeutic applications. Dias-Kadambi et al. (1996) focused on the role of specific amino acids in Anthopleurin B in binding to voltage-sensitive sodium channels, a crucial aspect for understanding its mechanism of action at the molecular level (Dias-Kadambi, Drum, Hanck, & Blumenthal, 1996).
properties
CAS RN |
56595-17-6 |
|---|---|
Molecular Formula |
C7H15NO4 |
Molecular Weight |
177.2 g/mol |
IUPAC Name |
(2R,3S)-2,3-dihydroxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C7H15NO4/c1-8(2,3)4-5(9)6(10)7(11)12/h5-6,9-10H,4H2,1-3H3/t5-,6+/m0/s1 |
InChI Key |
ZOPACRMLVDFSGJ-NTSWFWBYSA-N |
Isomeric SMILES |
C[N+](C)(C)C[C@@H]([C@H](C(=O)[O-])O)O |
SMILES |
C[N+](C)(C)CC(C(C(=O)[O-])O)O |
Canonical SMILES |
C[N+](C)(C)CC(C(C(=O)[O-])O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


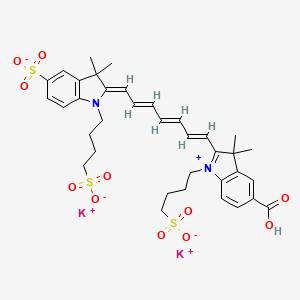
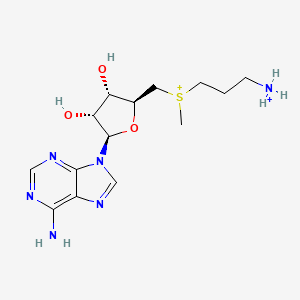
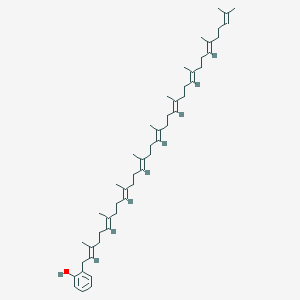
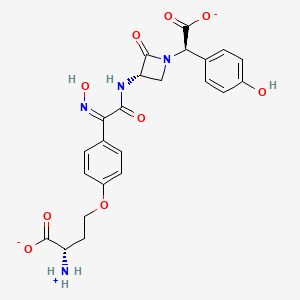

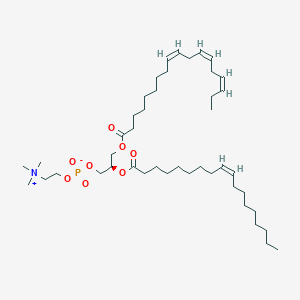

![(2R)-3-[[(2S)-1-cyclohexyl-3-(methylamino)propan-2-yl]amino]-2-[2-[3-(trifluoromethyl)phenyl]ethylamino]-1-propanol](/img/structure/B1264330.png)

